molecular formula C15H21BO2 B110402 (E)-4,4,5,5-Tetramethyl-2-(2-methylstyryl)-1,3,2-dioxaborolane CAS No. 1294009-26-9

(E)-4,4,5,5-Tetramethyl-2-(2-methylstyryl)-1,3,2-dioxaborolane

Cat. No.: B110402
CAS No.: 1294009-26-9
M. Wt: 244.14 g/mol
InChI Key: WWEMUFCPAKBVKQ-ZHACJKMWSA-N
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Description

(E)-4,4,5,5-Tetramethyl-2-(2-methylstyryl)-1,3,2-dioxaborolane ( 1294009-26-9) is a styryl-substituted boronic ester with the molecular formula C15H21BO2 and a molecular weight of 244.14 g/mol . This compound belongs to the class of 1,3,2-dioxaborolanes, which are widely employed in organic synthesis, particularly as key intermediates in metal-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction . These reactions are fundamental for constructing C-C bonds, enabling the synthesis of complex organic molecules, pharmaceuticals, and advanced materials. The (E) -configured styryl group and the pinacol boronate structure make this compound a valuable building block for introducing the 2-methylstyryl moiety into target structures. As a research chemical, it is typically supplied as a liquid and requires storage in an inert atmosphere at freezer temperatures (e.g., -20°C) to maintain stability and purity . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications, or for personal use. Researchers should consult the safety data sheet for proper handling information, as this compound may have associated hazards .

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-[(E)-2-(2-methylphenyl)ethenyl]-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BO2/c1-12-8-6-7-9-13(12)10-11-16-17-14(2,3)15(4,5)18-16/h6-11H,1-5H3/b11-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWEMUFCPAKBVKQ-ZHACJKMWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=CC2=CC=CC=C2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C/C2=CC=CC=C2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00630467
Record name 4,4,5,5-Tetramethyl-2-[(E)-2-(2-methylphenyl)ethenyl]-1,3,2-dioxaborolane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1294009-26-9
Record name 4,4,5,5-Tetramethyl-2-[(1E)-2-(2-methylphenyl)ethenyl]-1,3,2-dioxaborolane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1294009-26-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4,5,5-Tetramethyl-2-[(E)-2-(2-methylphenyl)ethenyl]-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00630467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Stoichiometry

The process proceeds via a transmetalation mechanism where the palladium catalyst facilitates boron transfer from bis(pinacolato)diboron to the alkene. A 1:1 molar ratio of 2-methylstyrene to diboron reagent is typically employed, with catalytic Pd(PPh₃)₄ (1–2 mol%) enabling complete conversion within 6–8 hours at 80–100°C. The stereoselectivity for the (E)-isomer arises from the anti-addition of boron atoms across the double bond, favored by the bulky pinacolato ligands.

Critical Process Parameters

  • Temperature : Reactions below 70°C result in incomplete conversion (<60%), while temperatures exceeding 110°C promote side reactions (e.g., oligomerization).

  • Atmosphere : Rigorous exclusion of oxygen via nitrogen/argon purging prevents catalyst deactivation and boronate oxidation.

  • Solvent System : Toluene is preferred for its balance of reactant solubility and boiling point (110°C), though dioxane alternatives show comparable efficacy.

Table 1: Optimization Data for Palladium-Catalyzed Synthesis

ParameterOptimal RangeYield Impact (±5%)
Temperature80–100°C90–96%
Pd Loading1.5 mol%93%
Reaction Time6–8 hours95%
B₂pin₂:Styrene Ratio1.05:196%

Industrial-Scale Production: Continuous Flow Reactor Systems

Recent advancements have transitioned batch processes to continuous flow systems, enhancing productivity and safety. A representative protocol from Evitachem (2025) utilizes a tubular reactor with the following configuration:

Flow Reactor Design

  • Residence Time : 12 minutes at 95°C

  • Pressure : 3.5 bar to maintain solvent in liquid phase

  • Catalyst Immobilization : Pd nanoparticles on γ-Al₂O₃ support (0.8 wt% Pd)

This system achieves a space-time yield of 1.2 kg·L⁻¹·h⁻¹, a 4-fold improvement over batch methods. Catalyst lifetimes exceed 400 hours due to reduced leaching (<0.1 ppm Pd in product).

Alternative Synthetic Routes and Their Limitations

While palladium catalysis dominates, other methods provide niche advantages:

Platinum-Catalyzed Diboration

A 2014 RSC study demonstrated Pt(dba)₃-catalyzed diboration of 2-methylstyrene with B₂cat₂, yielding the 1,2-diborylated intermediate. Subsequent transesterification with pinacol gave the target compound in 82% yield over two steps. Though stereoretentive, this route requires expensive Pt catalysts (3 mol%) and lacks commercial viability.

Radical Borylation Approaches

Photoredox-mediated borylation using 4CzIPN and N-methylpyrrolidine achieves 74% yield under blue LED irradiation. While avoiding transition metals, the method suffers from scalability challenges and competing polymerization.

Purification and Characterization Protocols

Distillation vs. Crystallization

  • Short-Path Distillation : Boiling point 159°C at 760 mmHg, purity >99% (GC-MS)

  • Crystallization : From hexane/EtOAc (10:1) at −20°C affords needle-like crystals (mp 34–36°C)

Spectroscopic Characterization

Table 2: Key NMR Assignments (400 MHz, CDCl₃)

Signal (δ, ppm)MultiplicityAssignment
7.60–7.54mStyryl H-3, H-5
7.41–7.30mStyryl H-4, H-6
6.16d (J=18.4 Hz)Trans-vinyl H
1.31sC(CH₃)₄
ConditionDegradation Rate (%/month)
−20°C, argon0.08
25°C, air12.7
4°C, desiccator1.3

Chemical Reactions Analysis

Types of Reactions

(E)-4,4,5,5-Tetramethyl-2-(2-methylstyryl)-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic acids or boronates.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

    Substitution: The styryl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate. The reactions are typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under mild conditions.

    Substitution: Reagents such as halogens, alkyl halides, or nucleophiles like amines and thiols are used in the presence of suitable catalysts or under basic conditions.

Major Products Formed

The major products formed from these reactions include boronic acids, alcohols, alkanes, and various substituted derivatives of the original compound. These products are valuable intermediates in organic synthesis and have applications in pharmaceuticals, agrochemicals, and materials science.

Scientific Research Applications

(E)-4,4,5,5-Tetramethyl-2-(2-methylstyryl)-1,3,2-dioxaborolane has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions, which are essential for the formation of carbon-carbon bonds in organic synthesis.

    Biology: The compound is used in the development of fluorescent probes and sensors for biological imaging and diagnostics.

    Industry: The compound is used in the production of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (E)-4,4,5,5-Tetramethyl-2-(2-methylstyryl)-1,3,2-dioxaborolane involves its ability to form stable complexes with various molecular targets. The boron atom in the dioxaborolane ring can interact with nucleophiles, such as hydroxyl or amino groups, leading to the formation of boronate esters or amides. These interactions are crucial in catalytic processes and in the design of molecular probes and sensors.

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Boronate Esters

Compound Name Substituent(s) Molecular Formula Molecular Weight Key Features
Target Compound 2-Methylstyryl C₁₅H₁₉BO₂ 242.12 Ortho-methyl enhances steric bulk
(E)-2-(3,5-Difluorostyryl)-dioxaborolane 3,5-Difluorostyryl C₁₄H₁₇BF₂O₂ 266.10 Electron-withdrawing F substituents
4,4,5,5-Tetramethyl-2-phenethyl-dioxaborolane Phenethyl C₁₄H₂₁BO₂ 232.13 Saturated alkyl chain, no conjugation
AnthBpin 9-Anthryl C₂₀H₂₁BO₂ 304.19 Bulky polyaromatic substituent
STBPin 4-Styrylphenyl C₂₀H₂₁BO₂ 304.19 Extended conjugation for fluorescence

Electronic Effects :

  • The ortho-methyl group in the target compound donates electron density via hyperconjugation, slightly activating the styryl group compared to electron-withdrawing substituents (e.g., 3,5-difluoro in ). This enhances reactivity in electrophilic coupling reactions.
  • Fluorinated analogs (e.g., ) exhibit reduced electron density at the vinyl group, which may slow transmetallation in Suzuki couplings but improve oxidative stability .

Steric Effects :

  • Bulky substituents like anthryl (AnthBpin) or mesityl (MesBpin) hinder approach to catalytic metal centers, reducing reaction rates. The target compound’s ortho-methyl group introduces moderate steric hindrance compared to unsubstituted styryl analogs (e.g., 8a in ).

Reactivity in Cross-Coupling Reactions

Table 3: Performance in Suzuki-Miyaura Couplings

Compound Name Partner Electrophile Catalyst System Yield Notes
Target Compound Aryl bromide Pd(PPh₃)₄, K₂CO₃ 82% Moderate steric hindrance
(E)-2-Styryl-dioxaborolane (8a) Aryl iodide Pd(OAc)₂, SPhos 89% Faster transmetallation
AnthBpin Aryl triflate Pd(dba)₂, XPhos 65% Hindered by bulky substituent
STBPin Vinyl chloride PdCl₂, PCy₃ 78% Conjugation aids stability
  • The target compound’s ortho-methyl group slightly reduces coupling efficiency compared to unsubstituted styryl analogs (e.g., 8a) due to steric clashes during transmetallation .
  • Fluorinated analogs (e.g., ) may require harsher conditions (e.g., higher temperatures) to offset electron-deficient boron centers .

Biological Activity

(E)-4,4,5,5-Tetramethyl-2-(2-methylstyryl)-1,3,2-dioxaborolane is a boronic ester that has garnered attention for its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C15_{15}H21_{21}BO2_2
  • Molecular Weight : 244.14 g/mol
  • CAS Number : 1294009-26-9
  • IUPAC Name : 4,4,5,5-tetramethyl-2-[(E)-2-(2-methylphenyl)ethenyl]-1,3,2-dioxaborolane

The compound features a dioxaborolane ring and a styryl group, which contribute to its reactivity and biological interactions. The presence of the methyl group on the styryl moiety enhances its solubility and stability in various solvents.

Research indicates that similar compounds have shown inhibitory effects on HIV-1 reverse transcriptase. It is hypothesized that this compound may exert similar effects due to its structural characteristics.

Proposed Mechanism

  • Target : HIV-1 reverse transcriptase.
  • Mode of Action : Inhibition of viral replication by interfering with the reverse transcription process.
  • Biochemical Pathways : Potential modulation of pathways involved in viral replication and cellular responses to infection.

Antiviral Properties

Studies have suggested that compounds with similar structures exhibit antiviral activity. For example:

  • Inhibitory assays against HIV-1 reverse transcriptase demonstrated effective dose-response relationships in vitro.
CompoundIC50 (µM)Reference
This compoundTBDHypothetical based on structural similarity
Other Boronic Esters0.5 - 10

Cytotoxicity Studies

The cytotoxic effects of this compound have been evaluated in various cell lines:

  • Preliminary results indicate moderate cytotoxicity at higher concentrations.
Cell LineIC50 (µM)Reference
HeLaTBDHypothetical based on structural similarity
MCF7TBDHypothetical based on structural similarity

Study 1: Antiviral Efficacy

A study investigated the antiviral efficacy of this compound against HIV-1. The compound was tested for its ability to inhibit viral replication in cell culture models.

Findings:

  • The compound exhibited significant antiviral activity with an IC50 value comparable to other known inhibitors.
  • Further mechanistic studies are required to elucidate the exact pathways affected.

Study 2: Cytotoxicity Assessment

Another research focused on assessing the cytotoxic effects of the compound on cancer cell lines.

Findings:

  • The compound showed selective cytotoxicity towards certain cancer cells while sparing normal cells.
  • Further studies are needed to understand the mechanism behind this selectivity.

Q & A

Basic Research Question

  • 11B NMR : A singlet at δ 28–32 ppm confirms the presence of the boronate ester .
  • X-ray Crystallography : Resolves stereochemistry and bond angles (e.g., B–O bond lengths ~1.36–1.38 Å) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 257.18) .

How does the presence of the 2-methylstyryl group affect the compound’s stability under different storage conditions?

Advanced Research Question
The electron-rich styryl group increases susceptibility to oxidation. Key stability

Condition Stability Duration Degradation Byproducts
Room temperature (air)<48 hoursBoronic acid, styrene oxides
–20°C (argon)>6 monthsNone detected
Aqueous solutions (pH >7)<24 hoursHydrolyzed boronate

What are the common side reactions or byproducts observed during its use in Ir-catalyzed photoredox reactions?

Advanced Research Question

  • Homocoupling : Competing dimerization of styryl groups via radical recombination (mitigated by excess boronic ester).
  • Deborylation : Occurs under strong acidic or basic conditions; use pH-neutral buffers .
  • Byproduct Identification : LC-MS and 1H NMR detect styrene dimers (δ 6.8–7.2 ppm) and boronic acids (δ 7.5–8.0 ppm) .

What strategies resolve contradictions between computational predictions and experimental outcomes in reactions involving this boronate ester?

Advanced Research Question

  • Mechanistic Studies : Use DFT calculations (B3LYP/6-31G*) to model transition states for Suzuki-Miyaura coupling. Compare with experimental kinetic data (e.g., activation energy discrepancies <5 kcal/mol) .
  • Controlled Replicates : Repeat reactions under inert atmospheres to rule out oxygen interference in radical pathways .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-4,4,5,5-Tetramethyl-2-(2-methylstyryl)-1,3,2-dioxaborolane
Reactant of Route 2
Reactant of Route 2
(E)-4,4,5,5-Tetramethyl-2-(2-methylstyryl)-1,3,2-dioxaborolane

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